molecular formula C22H25FN2O2 B8501015 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-methoxy-

1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-methoxy-

Cat. No. B8501015
M. Wt: 368.4 g/mol
InChI Key: FFLYRBGPLJXFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031221

Procedure details

By following the manipulative procedure described in Example 2(d), 8.0 g of lithium aluminum hydride in 235 ml. of tetrahydrofuran and 18.0 g of 4-(p-fluorophenoxy)-1-(5-methoxyindol-3-ylglyoxyloyl)piperidine in 190 ml. of tetrahydrofuran are reacted to produce a white solid. The solid is recrystallized twice from 95% ethanol (charcoal treatment) to give white crystals of 3-{2-[4-(p-fluorophenoxy)piperidyl]ethyl}5-methoxyindole, m.p. 132°-134° C.
Quantity
8 g
Type
reactant
Reaction Step One
Name
4-(p-fluorophenoxy)-1-(5-methoxyindol-3-ylglyoxyloyl)piperidine
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:35]=[CH:34][C:11]([O:12][CH:13]2[CH2:18][CH2:17][N:16]([C:19](=O)[C:20]([C:22]3[C:30]4[C:25](=[CH:26][CH:27]=[C:28]([O:31][CH3:32])[CH:29]=4)[NH:24][CH:23]=3)=O)[CH2:15][CH2:14]2)=[CH:10][CH:9]=1>O1CCCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH:13]2[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:22]3[C:30]4[C:25](=[CH:26][CH:27]=[C:28]([O:31][CH3:32])[CH:29]=4)[NH:24][CH:23]=3)[CH2:17][CH2:18]2)=[CH:34][CH:35]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
4-(p-fluorophenoxy)-1-(5-methoxyindol-3-ylglyoxyloyl)piperidine
Quantity
18 g
Type
reactant
Smiles
FC1=CC=C(OC2CCN(CC2)C(C(=O)C2=CNC3=CC=C(C=C23)OC)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a white solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized twice from 95% ethanol (charcoal treatment)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC2CCN(CC2)CCC2=CNC3=CC=C(C=C23)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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